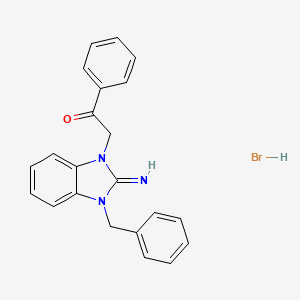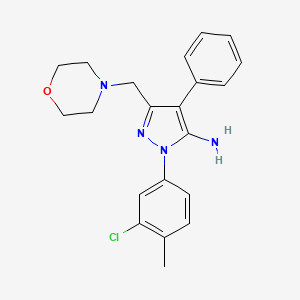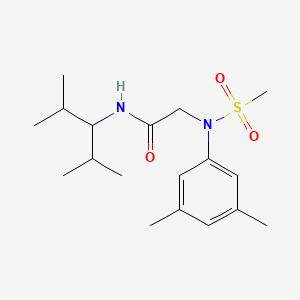![molecular formula C14H12N4O2S B5225429 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5225429.png)
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a complex process and has unique biochemical and physiological effects.
作用機序
The mechanism of action of 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In anti-inflammatory research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit the activation of NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In anti-cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In anti-viral research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has unique biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, induce apoptosis, and inhibit viral replication. It has also been shown to have low toxicity and high selectivity towards cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide in lab experiments is its unique biochemical and physiological effects. This compound has potential applications in various fields of scientific research. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are many future directions for the research on 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide. Some of the potential future directions include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
2. Studying the mechanism of action of 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide in more detail to better understand its effects on cells.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Investigating the potential of this compound as a tool for studying various signaling pathways in cells.
Conclusion:
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a complex process and has unique biochemical and physiological effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in cells. There are many future directions for the research on 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide, and it has the potential to be a valuable tool in scientific research and a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a complex process that involves several steps. The synthesis begins with the reaction of 2-amino-5-methylthiazole with thiocarbonyl S-methyl ester to produce 2-methyl-5-thiocarbamoylthiazole. This intermediate is then reacted with 2-amino-4-methylpyrimidine to produce 2-methyl-5-(4-methyl-2-thiazolyl)pyrimidine-4(3H)-one. The final step involves the reaction of 2-methyl-5-(4-methyl-2-thiazolyl)pyrimidine-4(3H)-one with 4-chlorobenzoyl chloride to produce 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide.
科学的研究の応用
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In anti-inflammatory research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In anti-cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In anti-viral research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit the replication of certain viruses.
特性
IUPAC Name |
4-methyl-N-(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-3-5-10(6-4-8)12(19)16-11-7-15-14-18(13(11)20)17-9(2)21-14/h3-7H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXGFKLTQYTDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)



![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5225406.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)
![N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine](/img/structure/B5225414.png)
![[1-(2-methylbenzoyl)-2-piperidinyl]methanol](/img/structure/B5225420.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5225424.png)

![2-[(2-bromobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5225450.png)